molecular formula C8H10N4O2 B13338823 4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid

4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid

Katalognummer: B13338823
Molekulargewicht: 194.19 g/mol
InChI-Schlüssel: IRCWFXLQQKOKNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid is a versatile chemical compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable in various research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as nitration, reduction, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to meet industrial demands, ensuring consistent quality and efficiency. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways The compound may act by binding to enzymes or receptors, modulating their activities, and influencing various biochemical processes

Vergleich Mit ähnlichen Verbindungen

4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but differs in the functional group attached to the pyrazole ring.

    4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylate: Another related compound with a different functional group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns .

Eigenschaften

Molekularformel

C8H10N4O2

Molekulargewicht

194.19 g/mol

IUPAC-Name

4-amino-1-(1-cyanopropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H10N4O2/c1-2-5(3-9)12-4-6(10)7(11-12)8(13)14/h4-5H,2,10H2,1H3,(H,13,14)

InChI-Schlüssel

IRCWFXLQQKOKNO-UHFFFAOYSA-N

Kanonische SMILES

CCC(C#N)N1C=C(C(=N1)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.